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Compound of Interest

Compound Name: 6-Methoxy-2-methylbenzothiazole

Cat. No.: B1346599 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth literature review of 6-Methoxy-2-
methylbenzothiazole, a heterocyclic compound that serves as a versatile intermediate and

active agent in various biochemical studies. The document covers its synthesis,

physicochemical properties, and known biological applications, presenting quantitative data in

structured tables, detailing experimental protocols, and visualizing key processes.

Physicochemical Properties
6-Methoxy-2-methylbenzothiazole is a yellow, oily liquid at room temperature. Its key

chemical and physical properties, compiled from various sources, are summarized below for

easy reference.
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Property Value Citations

CAS Number 2941-72-2 [1][2]

Molecular Formula C₉H₉NOS [1][2]

Molecular Weight 179.24 g/mol [1][2]

Density 1.204 g/mL at 25 °C [3]

Boiling Point 284 °C N/A

Melting Point 182 °C (decomposition) N/A

Flash Point 109 °C (228.2 °F) - closed cup [2][3]

Refractive Index (n20/D) 1.612 [2][3]

Water Solubility Insoluble N/A

Appearance Clear deep yellow liquid [3]

SMILES COc1ccc2nc(C)sc2c1 [3]

InChI Key
DYHLJSUORLPGNT-

UHFFFAOYSA-N
[3]

Synthesis of 6-Methoxy-2-methylbenzothiazole
The compound can be prepared from 2-amino-6-methoxybenzothiazole via a two-step process

involving the formation of an intermediate, 2-amino-5-methoxyphenylthiol.

Experimental Protocol
Step 1: Synthesis of 2-amino-5-methoxyphenylthiol (Compound 10)

Dissolve 2-amino-6-methoxybenzothiazole (3.0g, 16.65mmol) in a 5N potassium hydroxide

solution (30ml).

Reflux the mixture for 24 hours.

Cool the reaction to room temperature.
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Adjust the pH of the solution to 6 using concentrated HCl.

Collect the resulting solid by filtration and dry to obtain the product. Yield: 2.4g (93%)

Step 2: Synthesis of 6-Methoxy-2-methylbenzothiazole (Compound 12)

Dissolve the intermediate 2-amino-5-methoxyphenylthiol (0.3g, 1.93mmol) in toluene (4ml).

Add acetyl chloride (0.167g, 2.13mmol) dropwise over approximately 15 minutes.

Heat the reaction system to 80°C and maintain overnight.

Cool the reaction to room temperature and dilute with dichloromethane (20ml).

Adjust the pH to 8 with a saturated sodium bicarbonate solution.

Separate the organic layer, wash with a saturated saline solution, and dry with anhydrous

sodium sulfate.

Concentrate the solution to obtain the final product as a yellow oily substance. Yield: 0.23g

(66%)

Synthesis Workflow Diagram
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Synthesis workflow for 6-Methoxy-2-methylbenzothiazole.

Biological Activities and Applications
6-Methoxy-2-methylbenzothiazole has been investigated for its role in several biological

contexts, ranging from enzyme inhibition to its use as a precursor in the development of

advanced diagnostic agents.

Inhibition of Mixed-Function Oxidases
The compound is a known inhibitor of hepatic mixed-function oxidases, specifically aryl

hydrocarbon hydroxylase (AHH) and aminopyrine N-demethylase (ADPM), which are

cytochrome P-450-dependent enzymes.[3]
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Target Enzyme Source Potency Citation

Aryl Hydrocarbon

Hydroxylase (AHH)

Hepatic microsomes

from PB-induced rats
Moderately Potent [4]

Aminopyrine N-

Demethylase (ADPM)

Hepatic microsomes

from PB-induced rats
Moderately Potent [4]

Note: The primary

literature describes

the compound as

"moderately potent";

specific IC50 values

were not available in

the accessed

abstracts.

The following is a generalized protocol based on standard methods for assaying AHH and

ADPM activity. The specific protocol from the primary citation (Murray et al., 1983) was not

accessible.

Microsome Preparation: Prepare hepatic microsomes from phenobarbitone (PB)-induced

rats using differential centrifugation.

Assay Mixture: Prepare an incubation mixture containing potassium phosphate buffer,

NADPH, MgCl₂, and the microsomal protein suspension.

Inhibitor Addition: Add varying concentrations of 6-Methoxy-2-methylbenzothiazole
(dissolved in a suitable solvent like DMSO) to the assay mixtures.

Substrate Addition:

For AHH activity, add benzo[a]pyrene as the substrate. Incubate at 37°C. Terminate the

reaction and extract the hydroxylated metabolites. Quantify the formation of 3-

hydroxybenzo[a]pyrene fluorometrically.

For ADPM activity, add aminopyrine as the substrate. Incubate at 37°C. Terminate the

reaction by adding a reagent like trichloroacetic acid.
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Quantification: Measure the formaldehyde produced from the N-demethylation of

aminopyrine using a colorimetric method (e.g., Nash reagent).

Data Analysis: Calculate the percent inhibition at each concentration of the test compound

relative to a vehicle control and determine the IC50 value.

Antiviral Activity
In a high-throughput screen, 6-Methoxy-2-methylbenzothiazole was identified as an inhibitor

of the poliovirus RNA-dependent RNA polymerase (RdRP), an enzyme essential for viral

replication.[5][6]

Target Enzyme Assay Type Potency Citations

Poliovirus RNA-

dependent RNA

Polymerase (RdRP)

Fluorescence-based

RNA elongation
Low µM IC50 range [5][6]

Note: The primary

literature describes

the IC50 values as

being in the "low µM

range"; the exact

value was not

available in the

accessed abstract.

This protocol is a generalized representation. The specific methodology from the primary

citation (Campagnola et al., 2011) was not accessible.

Enzyme and Template: Use purified recombinant poliovirus RdRP and a synthetic RNA

template/primer duplex designed with a fluorescent probe.

Reaction Setup: In a microplate format, combine the RdRP enzyme, the RNA

template/primer, and varying concentrations of 6-Methoxy-2-methylbenzothiazole.

Initiation: Start the reaction by adding a mixture of nucleotide triphosphates (NTPs).
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Measurement: Monitor the increase in fluorescence in real-time. The incorporation of

nucleotides by the polymerase leads to a conformational change or displacement of the

fluorescent probe, resulting in a signal change.

Data Analysis: Determine the initial reaction velocities from the fluorescence data. Calculate

the percent inhibition for each compound concentration compared to a control and determine

the IC50 value.

Precursor for Alzheimer's Disease PET
Radiopharmaceutical
6-Methoxy-2-methylbenzothiazole serves as a critical starting material in the multi-step

synthesis of a novel Positron Emission Tomography (PET) radiopharmaceutical designed to

image β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease.[2] The final agent

demonstrated high penetration of the blood-brain barrier in preclinical models.
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Synthesis workflow using the title compound as a precursor.
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Related Compounds in Research
While direct evidence is limited for 6-Methoxy-2-methylbenzothiazole, the broader

benzothiazole scaffold is an active area of research. It is important to distinguish the activities

of the title compound from its derivatives.

Immunomodulation (IDO1 Inhibition): Research on inhibitors of indoleamine 2,3-dioxygenase

1 (IDO1), an immunosuppressive enzyme, identified 2-hydrazinobenzothiazole as a potent

inhibitor (IC50 = 8.0 ± 2.3 µM).[7] The direct activity of 6-Methoxy-2-methylbenzothiazole
on IDO1 has not been reported in the reviewed literature.

Neuroprotection (Tauopathy): A study on neuroprotection in a model of tauopathy identified a

different, more complex benzothiazole derivative, (E)-2-[[4-(dimethylamino)phenyl]azo]-6-

methoxybenzothiazole, as the active agent that could block neurodegeneration.[8][9] This

finding is not directly applicable to 6-Methoxy-2-methylbenzothiazole.

Signaling Pathways: The benzothiazole chemical scaffold has been implicated in the

modulation of key cellular signaling pathways, including PI3K/AKT and NF-κB.[10] However,

no studies were identified that specifically link 6-Methoxy-2-methylbenzothiazole to the

modulation of a particular signaling pathway. Further research is required to elucidate its

mechanism of action at the cellular level.

Conclusion
6-Methoxy-2-methylbenzothiazole is a valuable chemical entity with a straightforward

synthesis. Its documented biological activities include the moderate inhibition of cytochrome

P450 enzymes and weak inhibition of the poliovirus polymerase. Its most prominent recent

application is as a key building block for the synthesis of advanced neuroimaging agents for

Alzheimer's disease. While the broader benzothiazole class shows promise in

immunomodulation and neuroprotection, further research is needed to determine the specific

activities and mechanisms of action of 6-Methoxy-2-methylbenzothiazole itself and to explore

its full potential in drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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